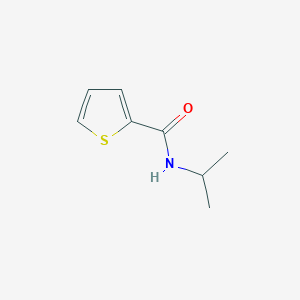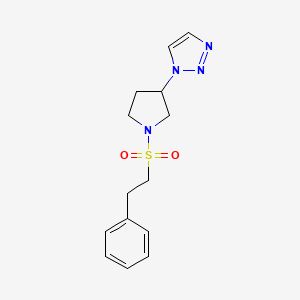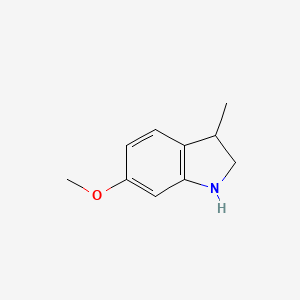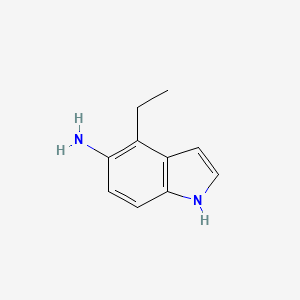
1H-Indol-5-amine, 4-ethyl-
概要
説明
“1H-Indol-5-amine, 4-ethyl-” is a compound with the molecular formula C10H12N2 . It is an indole derivative, which is a class of compounds known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of “1H-Indol-5-amine, 4-ethyl-” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the compound . NMR spectroscopy can provide detailed information about the structure of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Indol-5-amine, 4-ethyl-” can be determined using various techniques. For instance, UV spectroscopy can provide information about the electronic transitions in the molecule . FT-IR spectroscopy can provide information about the functional groups present in the compound . NMR spectroscopy can provide detailed information about the structure of the compound .
科学的研究の応用
1. Receptor Ligand Research
1H-Indol-5-amine derivatives have been studied for their role as receptor ligands. For instance, 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles have shown to be potent ligands for 5-HT6 receptors, with particular compounds demonstrating high affinity for these receptors (Bernotas et al., 2004).
2. Antimicrobial Activity
Compounds derived from 1H-Indol-5-amine, like (E)-5-methyl-3-(1-(4-nitrophenylimino)ethyl)-1H-indol-2-amine, have been synthesized and show notable antimicrobial activity against various bacteria and fungi, making them potential candidates for antimicrobial drug development (Sharma, Singh, & Kumar, 2021).
3. Inhibitors of Biogenic Amines
Some 3-(4-piperidinylalkyl)indoles, which are related to 1H-Indol-5-amine, have been synthesized and evaluated as inhibitors of biogenic amine uptake. These compounds have shown selectivity in blocking 5-hydroxytryptamine (5-HT) uptake and have been considered for clinical studies (Gueremy et al., 1980).
4. Synthesis of Novel Compounds
1H-Indol-5-amine derivatives have been used in the synthesis of a variety of novel compounds. For instance, hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines has been conducted under mild conditions, leading to the formation of various enones and amides (Sobenina et al., 2010).
5. Anticancer Research
Indole derivatives, including those related to 1H-Indol-5-amine, have shown promising results in anticancer research. For example, new indole derivatives synthesized via multicomponent reactions demonstrated significant in-vitro antiproliferative activity against human breast cancer cell lines (Fawzy et al., 2018).
6. Development of Antiarrhythmic Agents
Ethyl 1-ethyl-1H-indole-2-carboxylates, related to 1H-Indol-5-amine, have been synthesized and evaluated as potential new antiarrhythmic agents. These compounds have shown promise in the development of new medications for arrhythmias (Javed & Shattat, 2005).
作用機序
Target of Action
The primary targets of 1H-Indol-5-amine, 4-ethyl- It is known that indole derivatives, which include 1h-indol-5-amine, 4-ethyl-, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These compounds play a significant role in cell biology .
Mode of Action
The exact mode of action of 1H-Indol-5-amine, 4-ethyl- Indole derivatives are known to interact with their targets, leading to various biological changes . These changes can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The specific biochemical pathways affected by 1H-Indol-5-amine, 4-ethyl- Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These compounds can affect the pathways related to the biological activities mentioned above, leading to downstream effects that contribute to their therapeutic potential .
Result of Action
The molecular and cellular effects of 1H-Indol-5-amine, 4-ethyl- It is known that indole derivatives can have various biological effects due to their interaction with multiple targets . These effects can contribute to the compound’s therapeutic potential in treating various disorders .
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice on safety precautions. Some general safety precautions for handling “1H-Indol-5-amine, 4-ethyl-” might include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
将来の方向性
Indole derivatives are a promising area of research in drug discovery due to their diverse biological activities and broad therapeutic potential . Future research could focus on exploring novel indole derivatives as potential therapeutic agents, investigating their mechanisms of action, and developing efficient synthesis methods .
特性
IUPAC Name |
4-ethyl-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-8-5-6-12-10(8)4-3-9(7)11/h3-6,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVBIOHALDWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC2=C1C=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2578221.png)
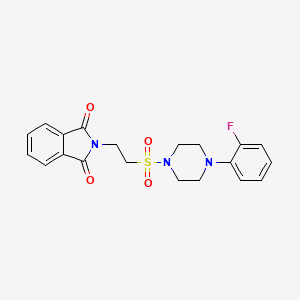
![(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2578224.png)
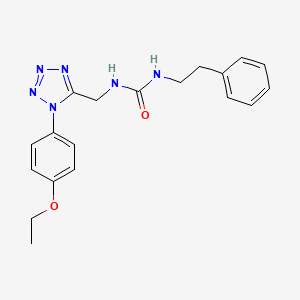
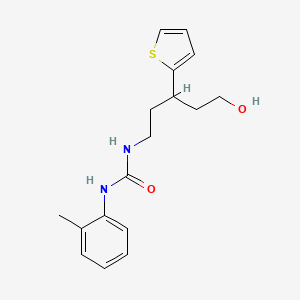
![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)
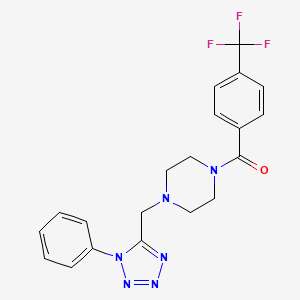



![5-((3-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2578238.png)
